Methyl N-methyl-D-alloisoleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-methyl-D-alloisoleucinate is a derivative of the amino acid isoleucine It is a methyl ester of N-methyl-D-alloisoleucine, which is one of the stereoisomers of isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-methyl-D-alloisoleucinate typically involves the esterification of N-methyl-D-alloisoleucine. One common method is the reaction of N-methyl-D-alloisoleucine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl N-methyl-D-alloisoleucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl N-methyl-D-alloisoleucinate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl N-methyl-D-alloisoleucinate involves its interaction with specific molecular targets and pathways. As a derivative of isoleucine, it can be incorporated into proteins and peptides, influencing their structure and function. The compound may also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation.
Comparison with Similar Compounds
- Methyl D-alloisoleucinate
- N-methyl-D-isoleucine
- Methyl N-methyl-L-isoleucinate
Comparison: Methyl N-methyl-D-alloisoleucinate is unique due to its specific stereochemistry and methylation pattern. Compared to Methyl D-alloisoleucinate, it has an additional methyl group on the nitrogen atom, which can influence its reactivity and interactions with biological molecules. N-methyl-D-isoleucine and Methyl N-methyl-L-isoleucinate differ in their stereochemistry, which can affect their biological activity and applications.
Properties
CAS No. |
610800-54-9 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl (2R,3S)-3-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6-,7+/m0/s1 |
InChI Key |
LAWYTLVUHMZCFE-NKWVEPMBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)OC)NC |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.